DM1-SMCC refers to the cytotoxic agent N²'-deacetyl-N²'-(3-mercapto-1-oxopropyl)-maytansine (DM1) conjugated to a linker molecule, succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC). [, , , , , , , , , , , , , , , , , , , , , , , , ] This construct is not an independent entity but rather a component of antibody-drug conjugates (ADCs), a class of biopharmaceutical drugs designed for targeted cancer therapy. [, , , , , , , , , , , , , , , , , , , , , , , , ]
In the context of ADCs, DM1 serves as the cytotoxic payload responsible for killing cancer cells. [, , , , , , , , , , , , , , , , , , , , , , , , ] SMCC acts as a non-cleavable linker that covalently attaches DM1 to a monoclonal antibody. [, , , , , , , , , , , , , , , , , , , , , , , , ] This antibody selectively binds to specific antigens overexpressed on the surface of cancer cells, enabling targeted delivery of DM1. [, , , , , , , , , , , , , , , , , , , , , , , , ]
DM1-SMCC is a compound used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies combining monoclonal antibodies with cytotoxic drugs. The compound consists of DM1, a potent anti-cancer agent derived from maytansine, and SMCC, which is a cross-linker that facilitates the conjugation of drugs to antibodies. The resulting conjugate allows for selective delivery of the drug to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
DM1 is sourced from natural products, specifically derived from the plant Maytenus ovatus, while SMCC (succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate) is a synthetic linker widely used in bioconjugation chemistry. The combination of these two components into DM1-SMCC enables the formation of ADCs that can effectively target specific antigens on cancer cells.
DM1-SMCC can be classified under the category of bioconjugates, specifically as an antibody-drug conjugate. It falls within the broader classification of targeted cancer therapies, which aim to improve treatment specificity and reduce side effects compared to traditional chemotherapy.
The synthesis of DM1-SMCC involves several steps, primarily focusing on the conjugation of DM1 with SMCC. This process typically employs a thiol-ene click reaction or an amide bond formation through an activated N-hydroxysuccinimide ester.
Technical Details:
The molecular structure of DM1-SMCC consists of:
The molecular weight and structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. For instance, the average molecular weight of DM1 is approximately 585 g/mol, while SMCC has a molecular weight around 400 g/mol .
The primary chemical reaction involved in the formation of DM1-SMCC is the conjugation reaction between DM1 and SMCC. This is typically achieved through:
Technical Details: Reaction conditions such as pH, temperature, and time are critical for optimizing yield and purity. Techniques like ultrafiltration are often employed post-reaction to remove unreacted components .
The mechanism by which DM1-SMCC exerts its therapeutic effects involves:
Studies have shown that ADCs like those containing DM1 exhibit significantly enhanced anti-tumor activity compared to free drugs due to their targeted delivery .
Characterization techniques such as size-exclusion chromatography can provide insights into purity and stability over time .
DM1-SMCC is primarily utilized in:
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents selectively to tumor cells. These complex molecules comprise three core components:
Upon binding to cell surface antigens, ADCs undergo receptor-mediated internalization and trafficking to lysosomes, where the cytotoxic payload is released through enzymatic degradation or environmental cleavage. This "biological missile" approach minimizes systemic exposure while maximizing tumor cell killing. Since the first ADC approval in 2000, 14 ADCs have gained regulatory approval worldwide, with over 100 candidates in clinical development [3] [8].
Linker technology serves as the critical determinant of ADC efficacy and safety, balancing two opposing requirements:
Linkers are broadly classified into two categories:
Table 1: Comparison of Major ADC Linker Types
Linker Type | Release Mechanism | Stability in Circulation | Payload Flexibility | Representative ADCs |
---|---|---|---|---|
Non-cleavable (SMCC) | Lysosomal degradation | High | Limited | Kadcyla® (T-DM1) |
Acid-cleavable | Low pH (endosomes/tumor) | Moderate | Moderate | Besponsa®, Mylotarg® |
Protease-cleavable | Cathepsin B cleavage | High | High | Adcetris®, Polivy® |
Glutathione-cleavable | Intracellular reduction | Moderate | High | Elahere® |
The DM1-SMCC conjugate (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate linked to maytansinoid DM1) represents a pioneering non-cleavable linker-payload technology. Its clinical validation came through trastuzumab emtansine (Kadcyla®), approved in 2013 for HER2-positive metastatic breast cancer. Kadcyla® combines:
This conjugate established key design principles for next-generation ADCs: site-specific conjugation (though Kadcyla® uses stochastic lysine coupling), stable linkage, and optimized drug-to-antibody ratio (DAR ≈ 3.5) [3] [4] [9]. The historical significance of DM1-SMCC lies in its demonstration that non-cleavable linkers could achieve clinical efficacy without extracellular payload release, setting new standards for ADC safety profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7